molecular formula C4H11N B1615989 Diethylamine N-d1 CAS No. 997-11-5

Diethylamine N-d1

Cat. No. B1615989
Key on ui cas rn: 997-11-5
M. Wt: 74.14 g/mol
InChI Key: HPNMFZURTQLUMO-DYCDLGHISA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07875731B2

Procedure details

The diethylamine salt of atorvastatin (Form B) was synthesized by preparing a stock solution of the free acid of atorvastatin (U.S. Pat. No. 5,273,995) in acetonitrile (1 g in 40 mL of ACN). A solution of diethylamine was prepared by dissolving 132.33 mg (1.0 equivalents) in acetonitrile (20 mL). The stock solution of atorvastatin free acid was added to the counterion solution with stirring. Over time, an additional 40 mL of acetonitrile was added to prevent the formation of a gel. After 5 days of stirring at ambient temperature, the solids were isolated by vacuum filtration using a Buchner funnel fitted with a paper filter (#2 Whatman). The solids were rinsed with acetonitrile (75 mL) to afford atorvastatin diethylamine Form B. Note that this procedure is the same as above except that the sample was not oven dried.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Four
Quantity
40 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]([C:4]1[N:8]([CH2:9][CH2:10][C@@H:11]([OH:19])[CH2:12][C@@H:13]([OH:18])[CH2:14][C:15]([OH:17])=[O:16])[C:7]([C:20]2[CH:21]=[CH:22][C:23]([F:26])=[CH:24][CH:25]=2)=[C:6]([C:27]2[CH:28]=[CH:29][CH:30]=[CH:31][CH:32]=2)[C:5]=1[C:33]([NH:35][C:36]1[CH:37]=[CH:38][CH:39]=[CH:40][CH:41]=1)=[O:34])[CH3:3]>C(#N)C>[CH3:3][CH:2]([C:4]1[N:8]([CH2:9][CH2:10][C@@H:11]([OH:19])[CH2:12][C@@H:13]([OH:18])[CH2:14][C:15]([OH:17])=[O:16])[C:7]([C:20]2[CH:25]=[CH:24][C:23]([F:26])=[CH:22][CH:21]=2)=[C:6]([C:27]2[CH:32]=[CH:31][CH:30]=[CH:29][CH:28]=2)[C:5]=1[C:33]([NH:35][C:36]1[CH:41]=[CH:40][CH:39]=[CH:38][CH:37]=1)=[O:34])[CH3:1].[CH2:7]([NH:8][CH2:4][CH3:2])[CH3:6].[CH3:3][CH:2]([C:4]1[N:8]([CH2:9][CH2:10][C@@H:11]([OH:19])[CH2:12][C@@H:13]([OH:18])[CH2:14][C:15]([OH:17])=[O:16])[C:7]([C:20]2[CH:25]=[CH:24][C:23]([F:26])=[CH:22][CH:21]=2)=[C:6]([C:27]2[CH:32]=[CH:31][CH:30]=[CH:29][CH:28]=2)[C:5]=1[C:33]([NH:35][C:36]1[CH:41]=[CH:40][CH:39]=[CH:38][CH:37]=1)=[O:34])[CH3:1].[CH2:7]([NH:8][CH2:4][CH3:2])[CH3:6] |f:4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)C1=C(C(=C(N1CC[C@H](C[C@H](CC(=O)O)O)O)C=2C=CC(=CC2)F)C=3C=CC=CC3)C(=O)NC=4C=CC=CC4
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)C1=C(C(=C(N1CC[C@H](C[C@H](CC(=O)O)O)O)C=2C=CC(=CC2)F)C=3C=CC=CC3)C(=O)NC=4C=CC=CC4
Step Three
Name
Quantity
40 mL
Type
solvent
Smiles
C(C)#N
Step Four
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)#N
Step Five
Name
Quantity
40 mL
Type
solvent
Smiles
C(C)#N

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
After 5 days of stirring at ambient temperature
Duration
5 d
CUSTOM
Type
CUSTOM
Details
the solids were isolated by vacuum filtration
CUSTOM
Type
CUSTOM
Details
fitted with a paper
FILTRATION
Type
FILTRATION
Details
filter (#2 Whatman)
WASH
Type
WASH
Details
The solids were rinsed with acetonitrile (75 mL)

Outcomes

Product
Name
Type
product
Smiles
CC(C)C1=C(C(=C(N1CC[C@H](C[C@H](CC(=O)O)O)O)C=2C=CC(=CC2)F)C=3C=CC=CC3)C(=O)NC=4C=CC=CC4
Name
Type
product
Smiles
C(C)NCC
Name
Type
product
Smiles
CC(C)C1=C(C(=C(N1CC[C@H](C[C@H](CC(=O)O)O)O)C=2C=CC(=CC2)F)C=3C=CC=CC3)C(=O)NC=4C=CC=CC4.C(C)NCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07875731B2

Procedure details

The diethylamine salt of atorvastatin (Form B) was synthesized by preparing a stock solution of the free acid of atorvastatin (U.S. Pat. No. 5,273,995) in acetonitrile (1 g in 40 mL of ACN). A solution of diethylamine was prepared by dissolving 132.33 mg (1.0 equivalents) in acetonitrile (20 mL). The stock solution of atorvastatin free acid was added to the counterion solution with stirring. Over time, an additional 40 mL of acetonitrile was added to prevent the formation of a gel. After 5 days of stirring at ambient temperature, the solids were isolated by vacuum filtration using a Buchner funnel fitted with a paper filter (#2 Whatman). The solids were rinsed with acetonitrile (75 mL) to afford atorvastatin diethylamine Form B. Note that this procedure is the same as above except that the sample was not oven dried.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Four
Quantity
40 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]([C:4]1[N:8]([CH2:9][CH2:10][C@@H:11]([OH:19])[CH2:12][C@@H:13]([OH:18])[CH2:14][C:15]([OH:17])=[O:16])[C:7]([C:20]2[CH:21]=[CH:22][C:23]([F:26])=[CH:24][CH:25]=2)=[C:6]([C:27]2[CH:28]=[CH:29][CH:30]=[CH:31][CH:32]=2)[C:5]=1[C:33]([NH:35][C:36]1[CH:37]=[CH:38][CH:39]=[CH:40][CH:41]=1)=[O:34])[CH3:3]>C(#N)C>[CH3:3][CH:2]([C:4]1[N:8]([CH2:9][CH2:10][C@@H:11]([OH:19])[CH2:12][C@@H:13]([OH:18])[CH2:14][C:15]([OH:17])=[O:16])[C:7]([C:20]2[CH:25]=[CH:24][C:23]([F:26])=[CH:22][CH:21]=2)=[C:6]([C:27]2[CH:32]=[CH:31][CH:30]=[CH:29][CH:28]=2)[C:5]=1[C:33]([NH:35][C:36]1[CH:41]=[CH:40][CH:39]=[CH:38][CH:37]=1)=[O:34])[CH3:1].[CH2:7]([NH:8][CH2:4][CH3:2])[CH3:6].[CH3:3][CH:2]([C:4]1[N:8]([CH2:9][CH2:10][C@@H:11]([OH:19])[CH2:12][C@@H:13]([OH:18])[CH2:14][C:15]([OH:17])=[O:16])[C:7]([C:20]2[CH:25]=[CH:24][C:23]([F:26])=[CH:22][CH:21]=2)=[C:6]([C:27]2[CH:32]=[CH:31][CH:30]=[CH:29][CH:28]=2)[C:5]=1[C:33]([NH:35][C:36]1[CH:41]=[CH:40][CH:39]=[CH:38][CH:37]=1)=[O:34])[CH3:1].[CH2:7]([NH:8][CH2:4][CH3:2])[CH3:6] |f:4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)C1=C(C(=C(N1CC[C@H](C[C@H](CC(=O)O)O)O)C=2C=CC(=CC2)F)C=3C=CC=CC3)C(=O)NC=4C=CC=CC4
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)C1=C(C(=C(N1CC[C@H](C[C@H](CC(=O)O)O)O)C=2C=CC(=CC2)F)C=3C=CC=CC3)C(=O)NC=4C=CC=CC4
Step Three
Name
Quantity
40 mL
Type
solvent
Smiles
C(C)#N
Step Four
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)#N
Step Five
Name
Quantity
40 mL
Type
solvent
Smiles
C(C)#N

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
After 5 days of stirring at ambient temperature
Duration
5 d
CUSTOM
Type
CUSTOM
Details
the solids were isolated by vacuum filtration
CUSTOM
Type
CUSTOM
Details
fitted with a paper
FILTRATION
Type
FILTRATION
Details
filter (#2 Whatman)
WASH
Type
WASH
Details
The solids were rinsed with acetonitrile (75 mL)

Outcomes

Product
Name
Type
product
Smiles
CC(C)C1=C(C(=C(N1CC[C@H](C[C@H](CC(=O)O)O)O)C=2C=CC(=CC2)F)C=3C=CC=CC3)C(=O)NC=4C=CC=CC4
Name
Type
product
Smiles
C(C)NCC
Name
Type
product
Smiles
CC(C)C1=C(C(=C(N1CC[C@H](C[C@H](CC(=O)O)O)O)C=2C=CC(=CC2)F)C=3C=CC=CC3)C(=O)NC=4C=CC=CC4.C(C)NCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07875731B2

Procedure details

The diethylamine salt of atorvastatin (Form B) was synthesized by preparing a stock solution of the free acid of atorvastatin (U.S. Pat. No. 5,273,995) in acetonitrile (1 g in 40 mL of ACN). A solution of diethylamine was prepared by dissolving 132.33 mg (1.0 equivalents) in acetonitrile (20 mL). The stock solution of atorvastatin free acid was added to the counterion solution with stirring. Over time, an additional 40 mL of acetonitrile was added to prevent the formation of a gel. After 5 days of stirring at ambient temperature, the solids were isolated by vacuum filtration using a Buchner funnel fitted with a paper filter (#2 Whatman). The solids were rinsed with acetonitrile (75 mL) to afford atorvastatin diethylamine Form B. Note that this procedure is the same as above except that the sample was not oven dried.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Four
Quantity
40 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]([C:4]1[N:8]([CH2:9][CH2:10][C@@H:11]([OH:19])[CH2:12][C@@H:13]([OH:18])[CH2:14][C:15]([OH:17])=[O:16])[C:7]([C:20]2[CH:21]=[CH:22][C:23]([F:26])=[CH:24][CH:25]=2)=[C:6]([C:27]2[CH:28]=[CH:29][CH:30]=[CH:31][CH:32]=2)[C:5]=1[C:33]([NH:35][C:36]1[CH:37]=[CH:38][CH:39]=[CH:40][CH:41]=1)=[O:34])[CH3:3]>C(#N)C>[CH3:3][CH:2]([C:4]1[N:8]([CH2:9][CH2:10][C@@H:11]([OH:19])[CH2:12][C@@H:13]([OH:18])[CH2:14][C:15]([OH:17])=[O:16])[C:7]([C:20]2[CH:25]=[CH:24][C:23]([F:26])=[CH:22][CH:21]=2)=[C:6]([C:27]2[CH:32]=[CH:31][CH:30]=[CH:29][CH:28]=2)[C:5]=1[C:33]([NH:35][C:36]1[CH:41]=[CH:40][CH:39]=[CH:38][CH:37]=1)=[O:34])[CH3:1].[CH2:7]([NH:8][CH2:4][CH3:2])[CH3:6].[CH3:3][CH:2]([C:4]1[N:8]([CH2:9][CH2:10][C@@H:11]([OH:19])[CH2:12][C@@H:13]([OH:18])[CH2:14][C:15]([OH:17])=[O:16])[C:7]([C:20]2[CH:25]=[CH:24][C:23]([F:26])=[CH:22][CH:21]=2)=[C:6]([C:27]2[CH:32]=[CH:31][CH:30]=[CH:29][CH:28]=2)[C:5]=1[C:33]([NH:35][C:36]1[CH:41]=[CH:40][CH:39]=[CH:38][CH:37]=1)=[O:34])[CH3:1].[CH2:7]([NH:8][CH2:4][CH3:2])[CH3:6] |f:4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)C1=C(C(=C(N1CC[C@H](C[C@H](CC(=O)O)O)O)C=2C=CC(=CC2)F)C=3C=CC=CC3)C(=O)NC=4C=CC=CC4
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)C1=C(C(=C(N1CC[C@H](C[C@H](CC(=O)O)O)O)C=2C=CC(=CC2)F)C=3C=CC=CC3)C(=O)NC=4C=CC=CC4
Step Three
Name
Quantity
40 mL
Type
solvent
Smiles
C(C)#N
Step Four
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)#N
Step Five
Name
Quantity
40 mL
Type
solvent
Smiles
C(C)#N

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
After 5 days of stirring at ambient temperature
Duration
5 d
CUSTOM
Type
CUSTOM
Details
the solids were isolated by vacuum filtration
CUSTOM
Type
CUSTOM
Details
fitted with a paper
FILTRATION
Type
FILTRATION
Details
filter (#2 Whatman)
WASH
Type
WASH
Details
The solids were rinsed with acetonitrile (75 mL)

Outcomes

Product
Name
Type
product
Smiles
CC(C)C1=C(C(=C(N1CC[C@H](C[C@H](CC(=O)O)O)O)C=2C=CC(=CC2)F)C=3C=CC=CC3)C(=O)NC=4C=CC=CC4
Name
Type
product
Smiles
C(C)NCC
Name
Type
product
Smiles
CC(C)C1=C(C(=C(N1CC[C@H](C[C@H](CC(=O)O)O)O)C=2C=CC(=CC2)F)C=3C=CC=CC3)C(=O)NC=4C=CC=CC4.C(C)NCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07875731B2

Procedure details

The diethylamine salt of atorvastatin (Form B) was synthesized by preparing a stock solution of the free acid of atorvastatin (U.S. Pat. No. 5,273,995) in acetonitrile (1 g in 40 mL of ACN). A solution of diethylamine was prepared by dissolving 132.33 mg (1.0 equivalents) in acetonitrile (20 mL). The stock solution of atorvastatin free acid was added to the counterion solution with stirring. Over time, an additional 40 mL of acetonitrile was added to prevent the formation of a gel. After 5 days of stirring at ambient temperature, the solids were isolated by vacuum filtration using a Buchner funnel fitted with a paper filter (#2 Whatman). The solids were rinsed with acetonitrile (75 mL) to afford atorvastatin diethylamine Form B. Note that this procedure is the same as above except that the sample was not oven dried.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Four
Quantity
40 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]([C:4]1[N:8]([CH2:9][CH2:10][C@@H:11]([OH:19])[CH2:12][C@@H:13]([OH:18])[CH2:14][C:15]([OH:17])=[O:16])[C:7]([C:20]2[CH:21]=[CH:22][C:23]([F:26])=[CH:24][CH:25]=2)=[C:6]([C:27]2[CH:28]=[CH:29][CH:30]=[CH:31][CH:32]=2)[C:5]=1[C:33]([NH:35][C:36]1[CH:37]=[CH:38][CH:39]=[CH:40][CH:41]=1)=[O:34])[CH3:3]>C(#N)C>[CH3:3][CH:2]([C:4]1[N:8]([CH2:9][CH2:10][C@@H:11]([OH:19])[CH2:12][C@@H:13]([OH:18])[CH2:14][C:15]([OH:17])=[O:16])[C:7]([C:20]2[CH:25]=[CH:24][C:23]([F:26])=[CH:22][CH:21]=2)=[C:6]([C:27]2[CH:32]=[CH:31][CH:30]=[CH:29][CH:28]=2)[C:5]=1[C:33]([NH:35][C:36]1[CH:41]=[CH:40][CH:39]=[CH:38][CH:37]=1)=[O:34])[CH3:1].[CH2:7]([NH:8][CH2:4][CH3:2])[CH3:6].[CH3:3][CH:2]([C:4]1[N:8]([CH2:9][CH2:10][C@@H:11]([OH:19])[CH2:12][C@@H:13]([OH:18])[CH2:14][C:15]([OH:17])=[O:16])[C:7]([C:20]2[CH:25]=[CH:24][C:23]([F:26])=[CH:22][CH:21]=2)=[C:6]([C:27]2[CH:32]=[CH:31][CH:30]=[CH:29][CH:28]=2)[C:5]=1[C:33]([NH:35][C:36]1[CH:41]=[CH:40][CH:39]=[CH:38][CH:37]=1)=[O:34])[CH3:1].[CH2:7]([NH:8][CH2:4][CH3:2])[CH3:6] |f:4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)C1=C(C(=C(N1CC[C@H](C[C@H](CC(=O)O)O)O)C=2C=CC(=CC2)F)C=3C=CC=CC3)C(=O)NC=4C=CC=CC4
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)C1=C(C(=C(N1CC[C@H](C[C@H](CC(=O)O)O)O)C=2C=CC(=CC2)F)C=3C=CC=CC3)C(=O)NC=4C=CC=CC4
Step Three
Name
Quantity
40 mL
Type
solvent
Smiles
C(C)#N
Step Four
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)#N
Step Five
Name
Quantity
40 mL
Type
solvent
Smiles
C(C)#N

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
After 5 days of stirring at ambient temperature
Duration
5 d
CUSTOM
Type
CUSTOM
Details
the solids were isolated by vacuum filtration
CUSTOM
Type
CUSTOM
Details
fitted with a paper
FILTRATION
Type
FILTRATION
Details
filter (#2 Whatman)
WASH
Type
WASH
Details
The solids were rinsed with acetonitrile (75 mL)

Outcomes

Product
Name
Type
product
Smiles
CC(C)C1=C(C(=C(N1CC[C@H](C[C@H](CC(=O)O)O)O)C=2C=CC(=CC2)F)C=3C=CC=CC3)C(=O)NC=4C=CC=CC4
Name
Type
product
Smiles
C(C)NCC
Name
Type
product
Smiles
CC(C)C1=C(C(=C(N1CC[C@H](C[C@H](CC(=O)O)O)O)C=2C=CC(=CC2)F)C=3C=CC=CC3)C(=O)NC=4C=CC=CC4.C(C)NCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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